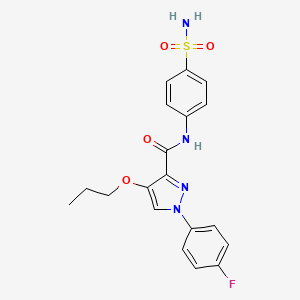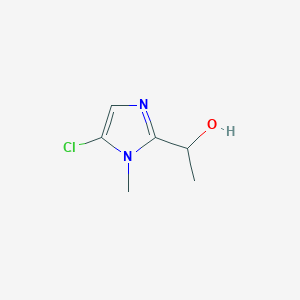
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the triazole, pyrrole, and chlorophenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with various acyl chlorides or acetamides in the presence of an organic solvent and a base. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . This suggests that a similar approach could be used for the synthesis of the target compound, with appropriate modifications to incorporate the triazole and pyrrole functionalities.
Molecular Structure Analysis
The molecular structure of related acetamides shows specific orientations and interactions between different rings in the molecules. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and intermolecular interactions are present in the crystal form . These structural details are crucial for understanding the three-dimensional conformation of the target compound and its potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide moiety. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of the compound. Although the papers provided do not detail the reactions of the specific compound , they do highlight the importance of the substituents in determining the chemical behavior of similar molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in these properties . For the target compound, one can infer that its physical and chemical properties would be influenced by the presence of the triazole, pyrrole, and chlorophenyl groups, as well as the difluoromethoxy substituent.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research has delved into the crystal structures of compounds with similar functional groups, providing a foundation for understanding the molecular geometry, intermolecular interactions, and potential for forming 3-D arrays through hydrogen bonds and π interactions, which are crucial for designing materials with specific properties (Boechat et al., 2011).
Synthesis and Biological Activity
A significant body of work focuses on the synthesis of novel compounds and evaluation of their antimicrobial, antitumor, and anticonvulsant activities. For instance, compounds containing the 1,2,4-triazole ring system have been synthesized for their potential in treating various diseases due to their wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011). Additionally, thiadiazoles have been explored for their antioxidant and antitumor activities, demonstrating the potential of such compounds in developing new therapeutic agents (Hamama et al., 2013).
Anticonvulsant Activity Evaluation
The anticonvulsant activity of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been investigated, showing promising results in animal models of epilepsy. This research suggests the potential for developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).
QSAR Studies and Antibacterial Agents
QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on N-substituted-2-amino-1,3,4-thiadiazoles and other derivatives to evaluate their antibacterial activity. These studies help in understanding the influence of structural and physicochemical parameters on biological activity, guiding the design of more effective antibacterial agents (Desai et al., 2008).
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5O2S/c22-15-5-3-14(4-6-15)19-26-27-21(29(19)28-11-1-2-12-28)32-13-18(30)25-16-7-9-17(10-8-16)31-20(23)24/h1-12,20H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDJFKFFCYKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)